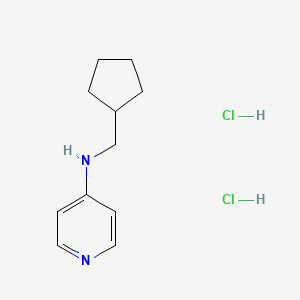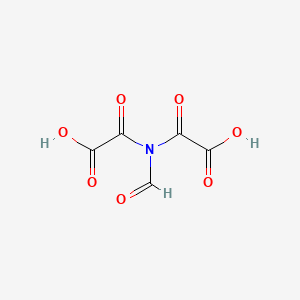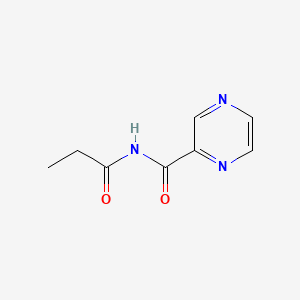
11-顺-阿维A酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acitretin is an oral retinoid used in the treatment of severe psoriasis . It is the major metabolite of etretinate with the advantage of a much shorter half-life when compared with etretinate . The chemical name for 11-cis-Acitretin is (2E,4Z,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .
科学研究应用
神经母细胞瘤治疗潜力
最近的数据表明,阿维A酸通过异构化为全反式维甲酸 (ATRA),在神经母细胞瘤的治疗中具有良好的临床特性。旨在调节维甲酸 (RA) 代谢的策略,例如使用阿维A酸,可以提高 ATRA 的细胞内可用性,从而可能增加神经母细胞瘤中类视网膜治疗的临床疗效。Armstrong 等人 (2005) 的研究表明,阿维A酸与 RA 羟化酶 CYP26 的特异性抑制剂联合使用,可以选择性地增加 ATRA 的细胞内水平,强调了阿维A酸作为神经母细胞瘤治疗剂的潜力 Armstrong 等,2005。
几何异构体和治疗作用的调节
正如 Murayama 等人 (2002) 发现的,阿维A酸在自然光下在其几何异构体之间经历持续的结构相互转化。这些异构体,包括全反式阿维A酸和各种顺式形式,对人急性早幼粒细胞白血病细胞和人表皮角质形成细胞的分化表现出不同的影响。该研究突出了阿维A酸几何异构体的细微治疗作用,指出了其在细胞分化中的复杂作用机制以及在白血病和皮肤病学条件中的潜在应用 Murayama 等,2002。
视觉循环抑制和视网膜疾病
Golczak 等人 (2008) 的研究探讨了类视网膜和非类视网膜化合物(包括阿维A酸衍生物)对脊椎动物视网膜视觉循环的抑制作用。这个循环对视觉的可持续性至关重要,其中断会导致各种视网膜疾病。阿维A酸调节这个循环的潜力为由特定类视网膜循环中间体异常水平或强光照射产生的有毒副产品引起的疾病提供了治疗途径 Golczak 等,2008。
BK 多瘤病毒复制抑制
Wu 等人 (2021) 发现阿维A酸选择性抑制了 BK 多瘤病毒 (BKPyV) 在原代人细胞培养模型中的复制。鉴于阿维A酸的临床用途及其在患者中达到抑制 BKPyV 浓度的能力,这一发现为类视网膜(如阿维A酸)在治疗和预防 BKPyV 相关疾病(如肾病和出血性膀胱炎)中的临床再利用开辟了可能性 Wu 等,2021。
安全和危害
作用机制
Target of Action
11-cis-Acitretin, a synthetic retinoid, primarily targets specific receptors in the skin, known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cells, inhibiting excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis .
Biochemical Pathways
11-cis-Acitretin is involved in the visual cycle, a complex biochemical pathway that is crucial for vision . In this process, large quantities of vitamin A in the form of 11-cis-retinal are isomerized to all-trans-retinal and then quickly recycled back to 11-cis-retinal . This process involves a complex machinery of transporters and enzymes .
Pharmacokinetics
The pharmacokinetics of 11-cis-Acitretin involve its absorption, distribution, metabolism, and excretion (ADME). The oral absorption of 11-cis-Acitretin is variable and increases when administered together with food . It undergoes extensive liver metabolism . The active metabolites of 11-cis-Acitretin include cis-acitretin and etretinate . It is excreted in urine and feces . The terminal half-life of 11-cis-Acitretin is approximately 49-53 hours .
Result of Action
The action of 11-cis-Acitretin results in molecular and cellular effects. It reduces the thickening of the skin, plaque formation, and scaling seen in psoriasis . This is achieved by inhibiting the excessive cell growth and keratinisation of skin cells .
Action Environment
The action, efficacy, and stability of 11-cis-Acitretin can be influenced by various environmental factors. For instance, the presence of alcohol can lead to the conversion of acitretin to etretinate, a prodrug of acitretin . This is important as etretinate has a significantly longer elimination half-life than acitretin . Therefore, alcohol consumption should be avoided during treatment with 11-cis-Acitretin and for at least 2 months after discontinuing treatment .
生化分析
Biochemical Properties
11-cis-Acitretin plays a significant role in biochemical reactions, particularly in the modulation of cell growth and differentiation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation . By binding to these receptors, 11-cis-Acitretin influences the expression of genes associated with cell proliferation and differentiation. Additionally, it interacts with cellular retinoic acid-binding proteins (CRABPs), which help in the intracellular transport and availability of retinoic acids .
Cellular Effects
11-cis-Acitretin exerts several effects on different cell types and cellular processes. It is known to inhibit excessive cell growth and keratinization, which is particularly beneficial in treating hyperproliferative skin disorders like psoriasis . The compound influences cell signaling pathways by modulating the activity of RARs and RXRs, leading to changes in gene expression. This modulation affects cellular metabolism and can induce cell cycle arrest, differentiation, or apoptosis in certain cell types . For instance, in neuroblastoma cells, 11-cis-Acitretin has been shown to increase the intracellular availability of all-trans-retinoic acid, enhancing its therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of 11-cis-Acitretin involves its binding to nuclear receptors such as RARs and RXRsThis binding regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . Additionally, 11-cis-Acitretin undergoes isomerization to its 13-cis form, which also exhibits biological activity . The compound’s interaction with CRABPs further enhances its intracellular transport and availability, potentiating its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-cis-Acitretin have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 11-cis-Acitretin maintains its efficacy in inhibiting cell proliferation and inducing differentiation in vitro . Its stability and degradation products need to be carefully monitored to ensure consistent results. In vivo studies have demonstrated that the compound can have sustained effects on cellular function, although the exact duration and extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 11-cis-Acitretin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cell growth and differentiation without causing significant adverse effects . At higher doses, it can induce toxic effects, including hypervitaminosis A-like symptoms such as alopecia, mucocutaneous symptoms, and hypertriglyceridemia . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
11-cis-Acitretin is involved in several metabolic pathways. Following oral absorption, it undergoes extensive metabolism and interconversion to its 13-cis form (cis-acitretin). Both the parent compound and its isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted . The metabolism of 11-cis-Acitretin involves enzymes such as cytochrome P450, which catalyze its oxidative metabolism . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 11-cis-Acitretin within cells and tissues are facilitated by its interaction with CRABPs. These binding proteins help in the intracellular transport of the compound, ensuring its availability at the target sites . The distribution of 11-cis-Acitretin in human epidermis has been studied, showing higher concentrations of the trans-form compared to the cis-form . The compound does not accumulate significantly in plasma or blister fluid, but its concentration in epidermal cells tends to be higher after multiple dosing .
Subcellular Localization
11-cis-Acitretin is primarily localized in the nucleus, where it exerts its effects on gene transcription. The compound’s interaction with nuclear receptors such as RARs and RXRs facilitates its translocation to the nucleus . Additionally, it is associated with the smooth endoplasmic reticulum (ER) in certain cell types, where it is involved in the synthesis of retinoic acid derivatives . The subcellular localization of 11-cis-Acitretin is crucial for its activity and function, as it ensures the compound’s availability at the sites of action.
属性
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-CNPIXVCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)





